molecular formula C21H25Cl2N3O4S2 B2605119 2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-43-5

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2605119
CAS No.: 397279-43-5
M. Wt: 518.47
InChI Key: JANMONVPRWEFGZ-UHFFFAOYSA-N
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Description

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamido group, a sulfamoyl group, and a cyclohepta[b]thiophene ring system. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through various cyclization reactions, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chloroethyl groups can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may find use in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved could include the disruption of cellular processes or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide apart is its combination of functional groups and the cyclohepta[b]thiophene core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O4S2/c22-10-12-26(13-11-23)32(29,30)15-8-6-14(7-9-15)20(28)25-21-18(19(24)27)16-4-2-1-3-5-17(16)31-21/h6-9H,1-5,10-13H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANMONVPRWEFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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